molecular formula C18H26O7 B12287478 Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside

Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside

Cat. No.: B12287478
M. Wt: 354.4 g/mol
InChI Key: JSGIPCRVIQCDPG-UHFFFAOYSA-N
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Description

The compound (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol is a complex organic molecule with a unique structure. It features multiple chiral centers and a fused ring system, making it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol typically involves several steps:

    Formation of the Pyrano[3,4-b][1,4]dioxin Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Methoxy and Methyl Groups: These groups are usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Phenylmethoxy Group: This step can be achieved through etherification reactions, often using phenylmethanol and a suitable activating agent like tosyl chloride.

    Final Functionalization: The hydroxyl group at the 8-position is typically introduced through selective reduction or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride to modify specific functional groups.

    Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of new functional groups like halides or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

    Biological Pathways: Investigated for its role in modulating biological pathways.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-methoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
  • (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-ethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol

Uniqueness

The presence of the phenylmethoxy group in (2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and application.

Properties

IUPAC Name

2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGIPCRVIQCDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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